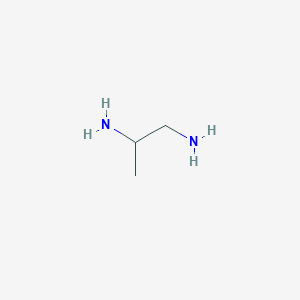
Carbonic acid, neopentyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, neopentyl phenyl ester, also known as NPCE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. NPCE is a stable ester of carbonic acid, which is used in various research applications, including as a solvent, reagent, and intermediate.
Mechanism of Action
Carbonic acid, neopentyl phenyl ester acts as a nucleophile in various chemical reactions, participating in esterification, transesterification, and other organic reactions. Its unique structure allows it to act as a stabilizing agent in some reactions, making it a useful tool in organic synthesis.
Biochemical and Physiological Effects:
Carbonic acid, neopentyl phenyl ester has not been extensively studied in terms of its biochemical and physiological effects. However, some studies have shown that it may have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Further research is needed to fully understand the potential health effects of Carbonic acid, neopentyl phenyl ester.
Advantages and Limitations for Lab Experiments
One of the main advantages of Carbonic acid, neopentyl phenyl ester is its stability and low reactivity, making it a safe and reliable solvent and reagent in various lab experiments. Its high purity also makes it a valuable tool for researchers who require precise and consistent results. However, Carbonic acid, neopentyl phenyl ester can be expensive and may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research involving Carbonic acid, neopentyl phenyl ester. One area of interest is its potential as a catalyst in organic reactions, particularly in the production of pharmaceuticals. Carbonic acid, neopentyl phenyl ester may also have applications in the development of new materials, such as polymers and resins. Additionally, further research is needed to fully understand the potential health effects of Carbonic acid, neopentyl phenyl ester and its impact on the environment.
Synthesis Methods
The synthesis of Carbonic acid, neopentyl phenyl ester involves the reaction of neopentyl alcohol and phenyl chloroformate in the presence of a base catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis method is relatively simple and yields a high purity product, making it a popular choice for research applications.
Scientific Research Applications
Carbonic acid, neopentyl phenyl ester has a wide range of applications in scientific research, including as a solvent for various chemical reactions, a reagent for organic synthesis, and an intermediate in the production of pharmaceuticals. Carbonic acid, neopentyl phenyl ester is also used in the production of polymers and resins, making it a valuable industrial chemical.
properties
CAS RN |
13183-19-2 |
|---|---|
Product Name |
Carbonic acid, neopentyl phenyl ester |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)





![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)



![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
